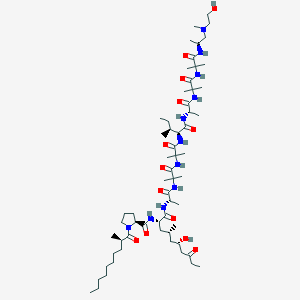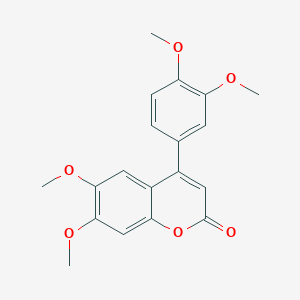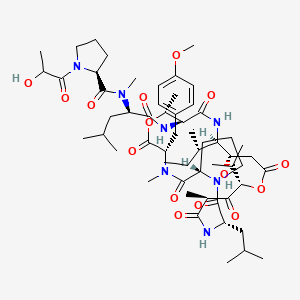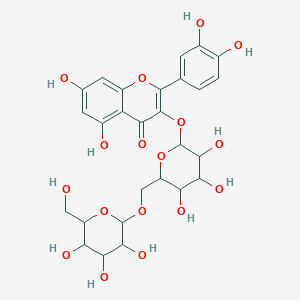![molecular formula C19H38O3 B1252755 1-O-[(E)-hexadecen-1-yl]-sn-glycerol](/img/structure/B1252755.png)
1-O-[(E)-hexadecen-1-yl]-sn-glycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-O-[(E)-hexadecen-1-yl]-sn-glycerol is a 1-n-hexadecen-1-yl analogue of an optically active 1-(alk-1-enyl)glycerol compound It derives from a glycerol.
Wissenschaftliche Forschungsanwendungen
1. Composition and Characterization in Shark Liver Oil
1-O-alkylglycerol, closely related to 1-O-[(E)-hexadecen-1-yl]-sn-glycerol, has been identified in the liver oil of the deep-sea shark Centrophorus squamosus. This species is notable for providing edible flesh. The liver oil was found to contain a significant portion of unsaponifiable matter, which included squalene, cholesterol, and various glycerol ethers. Techniques like gas chromatography and mass spectrometry facilitated the analysis of this composition, revealing the presence of monounsaturated glycerol ethers separated from saturated homologues using urea complexation. This method was innovative in purifying complex unsaturated glycerol ether fractions (Bordier et al., 1996).
2. Chemo-Enzymatic Synthesis
1-O-hexadecyl-2-O-palmitoyl-sn-glycerol, structurally similar to 1-O-[(E)-hexadecen-1-yl]-sn-glycerol, was synthesized using a chemoenzymatic process. This involved the esterification of 1-O-hexadecyl-sn-glycerol with palmitic acid, followed by an alcoholysis reaction catalyzed by a specific lipase. This method achieved a high yield of the target compound, demonstrating a significant advance in the synthesis of complex glycerol derivatives (Salto et al., 1997).
3. Substrate Specificity in Plasmalogen Biosynthesis
Research has explored the use of 1-O-hexadecyloxyethyl-2-acylglycero-3-phosphoethanolamine, a compound similar to 1-O-[(E)-hexadecen-1-yl]-sn-glycerol, in developing rat brain plasmalogen biosynthesis. This study found that the compound could be desaturated in rat brains, indicating a potential role in the biosynthesis of plasmalogens, a class of phospholipids involved in cell membrane structure and function (Schmid et al., 1977).
4. Enzymatic Esterification in Lipid Synthesis
The enzymatic synthesis of regioisomerically pure 1,3-sn-diacylglycerols, which share structural similarities with 1-O-[(E)-hexadecen-1-yl]-sn-glycerol, was achieved using various lipases and acyl donors. This method proved to be efficient in producing high yields of diacylglycerols, demonstrating the versatility of enzymatic processes in synthesizing complex lipid structures (Berger et al., 1992).
5. Biofuel Additive Research
Studies have investigated the use of glycerol derivatives as additives for diesel fuel. Specifically, the research focused on derivatives synthesized through catalytic condensation and transesterification processes. The impact of these additives on diesel properties, engine performance, and emission characteristics was explored, highlighting the potential of glycerol derivatives in enhancing fuel efficiency and reducing emissions (Oprescu et al., 2014).
Eigenschaften
Molekularformel |
C19H38O3 |
|---|---|
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
(2S)-3-[(E)-hexadec-1-enoxy]propane-1,2-diol |
InChI |
InChI=1S/C19H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18-19(21)17-20/h15-16,19-21H,2-14,17-18H2,1H3/b16-15+/t19-/m0/s1 |
InChI-Schlüssel |
CBTIUALKZHXQNM-VVLLFNJHSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC/C=C/OC[C@H](CO)O |
Kanonische SMILES |
CCCCCCCCCCCCCCC=COCC(CO)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![(1R,4S,5R,9S,10R,13R)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B1252696.png)